molecular formula C10H9F3O3 B1390460 2-Methoxy-3-(trifluoromethyl)phenylacetic acid CAS No. 1017778-84-5

2-Methoxy-3-(trifluoromethyl)phenylacetic acid

Cat. No. B1390460
CAS RN: 1017778-84-5
M. Wt: 234.17 g/mol
InChI Key: LMQFQFJTFHHNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-(trifluoromethyl)phenylacetic acid, also known as Mosher’s acid, is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .


Synthesis Analysis

The synthesis of this compound involves the reaction of α-phenyl-β-formylacrylic derivatives with various amidines . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C8H8BF3O3 . The molecular weight is 219.95 .


Chemical Reactions Analysis

As a derivatizing agent, this compound reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19F NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.473 (lit.), boiling point of 105-107 °C/1 mmHg (lit.), melting point of 46-49 °C (lit.), and a density of 1.344 g/mL at 25 °C (lit.) .

Scientific Research Applications

2-Methoxy-3-(trifluoromethyl)phenylacetic acid is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and drug development. It has been used as a substrate in enzyme kinetics studies, as a reagent in chemical synthesis, and as an inhibitor of certain enzymes. It has also been used to study the effects of various drugs on the human body, as well as the mechanism of action of certain drugs.

Mechanism of Action

Target of Action

2-Methoxy-3-(trifluoromethyl)phenylacetic acid, also known as Mosher’s acid, is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines . Therefore, the primary targets of this compound are secondary alcohols and amines.

Mode of Action

The compound interacts with its targets (secondary alcohols and amines) to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19F NMR spectroscopy . This interaction allows for the determination of the stereochemistry of the target molecule.

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may impact its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of an ester or amide with secondary alcohols or amines . This allows for the determination of the absolute configuration of the chiral carbon center in these molecules .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended that the compound be stored in a well-ventilated place and kept tightly closed . Additionally, it should be used only outdoors or in a well-ventilated area to avoid inhalation .

Advantages and Limitations for Lab Experiments

2-Methoxy-3-(trifluoromethyl)phenylacetic acid is a highly versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is stable under most conditions. It is also relatively non-toxic, making it safe to handle and use in experiments. However, it is important to note that this compound is a relatively new compound, and its long-term effects are not yet fully understood.

Future Directions

Given the wide range of applications of 2-Methoxy-3-(trifluoromethyl)phenylacetic acid, there are numerous potential future directions for research. One potential direction is to explore the potential therapeutic applications of this compound, such as its use in the treatment of neurological disorders or as an anti-inflammatory agent. Another potential direction is to further explore the mechanism of action of this compound, as well as its potential interactions with other compounds. Additionally, further research could be conducted to explore the potential toxicity of this compound and to develop methods for its safe handling and use in laboratory experiments.

Safety and Hazards

2-Methoxy-3-(trifluoromethyl)phenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[2-methoxy-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9-6(5-8(14)15)3-2-4-7(9)10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQFQFJTFHHNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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